3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 35258-88-9
VCID: VC2974340
InChI: InChI=1S/C7H7N3O2/c1-3-5-6(11)8-4(2)9-7(5)12-10-3/h1-2H3,(H,8,9,11)
SMILES: CC1=NOC2=C1C(=O)NC(=N2)C
Molecular Formula: C7H7N3O2
Molecular Weight: 165.15 g/mol

3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one

CAS No.: 35258-88-9

Cat. No.: VC2974340

Molecular Formula: C7H7N3O2

Molecular Weight: 165.15 g/mol

* For research use only. Not for human or veterinary use.

3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one - 35258-88-9

Specification

CAS No. 35258-88-9
Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
IUPAC Name 3,6-dimethyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C7H7N3O2/c1-3-5-6(11)8-4(2)9-7(5)12-10-3/h1-2H3,(H,8,9,11)
Standard InChI Key YQCPZCSHXAGWGF-UHFFFAOYSA-N
SMILES CC1=NOC2=C1C(=O)NC(=N2)C
Canonical SMILES CC1=NOC2=C1C(=O)NC(=N2)C

Introduction

Chemical Properties and Structural Characteristics

3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one, also referred to as 3,6-dimethylisoxazolo[5,4-d]pyrimidin-4-ol in some contexts, is a crystalline compound with defined chemical properties. The compound's structural features make it an important scaffold for medicinal chemistry research, particularly in the development of antimalarial agents. The fusion of isoxazole and pyrimidine rings creates a rigid bicyclic system that provides specific binding capabilities with biological targets.

Basic Chemical Properties

The key physical and chemical properties of 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one are summarized in Table 1:

Table 1. Chemical Properties of 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one

PropertyValue
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
CAS Number35258-88-9
IUPAC Name3,6-dimethyl-5H- oxazolo[5,4-d]pyrimidin-4-one
InChIInChI=1S/C7H7N3O2/c1-3-5-6(11)8-4(2)9-7(5)12-10-3/h1-2H3,(H,8,9,11)
SMILESCC1=NOC2=C1C(=O)NC(=N2)C

These chemical properties make 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one an ideal candidate for further chemical derivatization and pharmacological investigation .

Structural Features

The compound consists of an isoxazole ring fused with a pyrimidine ring, creating a bicyclic system. The isoxazole component contains a nitrogen-oxygen bond characteristic of isoxazole structures, while the pyrimidine portion contains two nitrogen atoms at positions 1 and 3 of the six-membered ring. Methyl groups are attached at positions 3 and 6, and a ketone (or hydroxyl in the tautomeric form) is present at position 4. This structure affords specific binding properties and reactivity patterns that are essential for its biological activities .

Synthesis Methodologies

Multiple synthetic routes have been developed for the preparation of 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one, with varying degrees of efficiency and yield. The synthesis typically involves the construction of the isoxazole ring followed by cyclization to form the pyrimidine portion, or the modification of pre-existing isoxazolopyrimidine scaffolds.

Standard Synthetic Route

A widely employed synthetic pathway for 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one involves the following key steps:

  • Preparation of 5-amino-3-methylisoxazole-4-carboxamide (6) from a suitable amino nitrile precursor

  • Cyclization using triethyl orthoacetate and acetic anhydride under microwave conditions

  • Optional conversion to the 4-chloro derivative for further functionalization

This synthetic route is described in detail in the literature and has been optimized for scale-up and efficiency .

Detailed Synthesis Procedure

The synthesis of 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one (compound 7) typically follows this procedure:

  • 5-Amino-3-methylisoxazole-4-carboxamide (6) is treated with a mixture of triethyl orthoacetate and acetic anhydride under microwave conditions at 170°C for 30 minutes.

  • After completion of the reaction, the mixture is cooled to 25°C, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ether and dried under reduced pressure to yield 3,6-dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one (7) .

This procedure typically provides a yield of approximately 62%, resulting in a product that can be characterized by 1H NMR: δ 12.77 (s, 1H), 2.42 (s, 3H), 2.39 (s, 3H) in DMSO-d6 .

Conversion to 4-Chloro Derivative

For further functionalization, 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one can be converted to 4-chloro-3,6-dimethylisoxazolo[5,4-d]-pyrimidine (compound 8):

  • The pyrimidinone (7) is refluxed with excess phosphorus oxychloride at 105°C for 6-10 hours.

  • After completion, the dark red solution is concentrated to remove excess POCl3.

  • The concentrated solution is slowly added to a mixture of ice and water.

  • The solution is neutralized with 10% aqueous Na2CO3, and the product is extracted with dichloromethane.

  • After washing, drying, and concentration, the crude product is purified by column chromatography .

This procedure typically yields 75-80% of the 4-chloro derivative, which serves as an important intermediate for preparing various functionalized analogs .

Biological Activity and Applications

3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one and its derivatives have demonstrated significant biological activities, particularly as antimalarial agents through the inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).

Antimalarial Activity

The isoxazolopyrimidine scaffold, including 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one, has been identified as a promising framework for developing potent antimalarial agents. These compounds act by inhibiting PfDHODH, a critical enzyme in the parasite's pyrimidine biosynthesis pathway. Inhibition of this enzyme prevents DNA synthesis in the parasite, thereby halting its reproduction and survival .

Research has shown that derivatives of this compound exhibit varying degrees of potency against both the enzyme and the Plasmodium falciparum parasite in whole-cell assays. The lead isoxazolopyrimidine compound identified in a large-scale phenotypic screen for antimalarial compounds demonstrated moderate potency, which was subsequently improved through structural modifications .

Structure-Activity Relationships

Structure-activity relationship studies have revealed key modifications that enhance the antimalarial activity of isoxazolopyrimidine derivatives:

  • Substitution of the isoxazolopyrimidine ring methyls with CF3 groups can improve potency and metabolic stability

  • Addition of specific aniline substituents can enhance binding to the target enzyme

  • Incorporation of tetrahydronaphthyl or indanyl derivatives can boost potency and improve pharmacokinetic properties

These findings have guided the rational design of more potent and selective isoxazolopyrimidine-based antimalarial compounds .

Immunomodulatory Properties

Beyond antimalarial activity, isoxazole derivatives, including those based on the isoxazolopyrimidine scaffold, have demonstrated immunoregulatory properties. Some derivatives have shown differential inhibitory effects on cellular and humoral immune responses in mice and on pokeweed mitogen-induced polyclonal antibody production in human peripheral blood mononuclear cells .

The immunomodulatory effects appear to depend on the character and location of the substituted groups on the isoxazolopyrimidine core structure. This suggests potential applications in treating immune-related disorders or as adjunctive therapy in infectious diseases where immune modulation would be beneficial .

Research Developments and Structural Insights

Significant research efforts have focused on understanding the structure-function relationships of 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one and its derivatives, particularly in the context of antimalarial drug development.

X-ray Crystallography Studies

X-ray crystallography has provided valuable insights into the binding mode of isoxazolopyrimidine derivatives to their target enzyme, PfDHODH. These studies have revealed that isoxazolopyrimidine compounds bind to the same site as related triazolopyrimidine inhibitors, but with subtle differences in orientation and interactions with the enzyme pocket .

Key findings from crystallographic studies include:

  • Isoxazolopyrimidine rings position closer to the FMN cofactor compared to triazolopyrimidine analogs

  • Hydrogen bonds form between the bridging NH and His185, and between the pyrimidine nitrogen and Arg265

  • Several residues in the binding pocket, including F188, adjust slightly to accommodate the different binding mode of isoxazolopyrimidine derivatives

These structural insights have been crucial for the rational design of more potent and selective inhibitors based on the isoxazolopyrimidine scaffold .

Comparison with Triazolopyrimidines

Isoxazolopyrimidines, including derivatives of 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one, are structurally related to triazolopyrimidines, which have also shown promise as antimalarial agents. Research has focused on determining whether isoxazolopyrimidines possess unique properties compared to triazolopyrimidines .

Comparative studies have revealed that while both classes target PfDHODH, they exhibit distinct structure-activity relationships and pharmacokinetic properties. These differences offer opportunities for developing compounds with optimized profiles for specific clinical applications .

Optimization of Lead Compounds

Hit-to-lead optimization efforts have focused on improving the potency, selectivity, and pharmacokinetic properties of isoxazolopyrimidine derivatives. Initial lead compounds often showed disconnects between enzyme and parasite potency, suggesting permeability issues, and were rapidly metabolized in liver microsomes .

Systematic modifications based on insights from the triazolopyrimidine series and structure-based design have led to compounds with improved profiles. These modifications include:

  • Substitution with fluorohydrocarbons to enhance potency

  • Incorporation of specific aniline derivatives to improve solubility and reduce lipophilicity

  • Use of naphthalene derivatives to boost potency and metabolic stability

Related Compounds and Structural Analogs

Several compounds structurally related to 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one have been synthesized and studied, providing additional insights into the structure-activity relationships and potential applications of this class of compounds.

N-Substituted Derivatives

A series of N-substituted derivatives of 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one have been synthesized through the reaction of 4-chloro-3,6-dimethylisoxazolo[5,4-d]-pyrimidine with various amines. These include:

  • N-(7-Chloro-1,2,3,4-tetrahydronaphthalen-2-yl)-3,6-dimethylisoxazolo[5,4-d]pyrimidin-4-amine (9)

  • N-(6-Chloro-1,2,3,4-tetrahydronaphthalen-2-yl)-3,6-dimethylisoxazolo[5,4-d]pyrimidin-4-amine (10)

  • N-(6-Bromo-1,2,3,4-tetrahydronaphthalen-2-yl)-3,6-dimethylisoxazolo[5,4-d]pyrimidin-4-amine (12)

These compounds have shown varying degrees of activity against PfDHODH and whole-cell Plasmodium falciparum, with structure-activity relationships providing guidance for further optimization .

Other Isoxazolopyrimidine Derivatives

Other isoxazolopyrimidine derivatives that share structural similarities with 3,6-Dimethylisoxazolo[5,4-d]pyrimidin-4(5H)-one include:

  • 5,7-Dimethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (CAS: 65183-57-5)

  • 4,6-Dimethyl-2-phenyl oxazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

  • 3-Methyl-6-(trifluoromethyl)-isoxazolo[5,4-d]pyrimidin-4(5H)-one

These compounds represent variations in the core isoxazolopyrimidine scaffold and provide additional structural diversity for exploring structure-activity relationships and potential applications .

Related Heterocyclic Systems

Several other heterocyclic systems share structural similarities with isoxazolopyrimidines, including:

  • Pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which have been studied for their antimicrobial properties

  • 1,3-Oxazolo[4,5-d]pyrimidines, which have diverse biological activities

  • Isoxazolo[4,5-b]pyridines, which share the isoxazole core but with different ring fusion patterns

Comparative studies of these related heterocyclic systems provide broader insights into the structural requirements for specific biological activities and guide the design of optimized compounds for various applications .

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